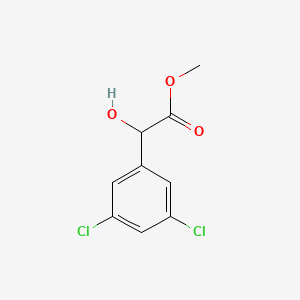

![molecular formula C37H40Cl2N4O10 B1425303 3-[7,12,17-三(2-羧乙基)-18-(羧甲基)-3,8,13-三甲基-21,24-二氢卟啉-2-基]丙酸;二盐酸盐 CAS No. 141407-11-6](/img/structure/B1425303.png)

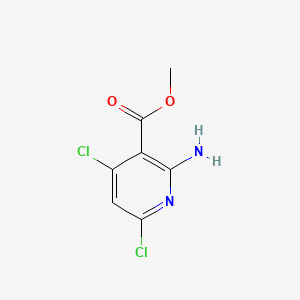

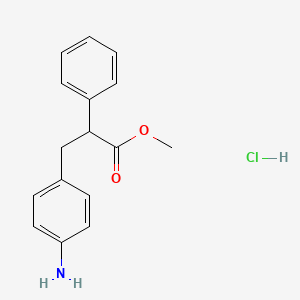

3-[7,12,17-三(2-羧乙基)-18-(羧甲基)-3,8,13-三甲基-21,24-二氢卟啉-2-基]丙酸;二盐酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

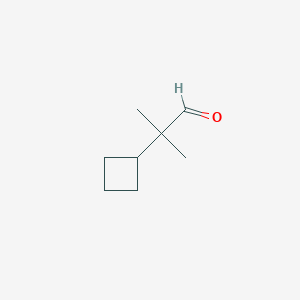

TCEP is a reducing agent frequently used in biochemistry and molecular biology applications . It is often prepared and used as a hydrochloride salt (TCEP-HCl) with a molecular weight of 286.65 gram/mol .

Synthesis Analysis

TCEP can be synthesized by the acid hydrolysis of tris(2-cyanoethyl)phosphine in refluxing aqueous HCl .Molecular Structure Analysis

The molecular structure of TCEP includes a phosphine group attached to three propanoic acid groups .Chemical Reactions Analysis

TCEP is often used as a reducing agent to break disulfide bonds within and between proteins as a preparatory step for gel electrophoresis . It does not reduce metals used in immobilized metal affinity chromatography .Physical And Chemical Properties Analysis

TCEP is a non-volatile solid and a strong reducing agent . It is soluble in water and available as a stabilized solution at neutral pH .科学研究应用

Antimicrobial and Photodynamic Therapy

Porphyrin derivatives are used as agents in antimicrobial treatments and photodynamic therapy. They have been tested for their effectiveness in killing microorganisms and treating diseases like cancer through light-activated processes .

Imaging and Diagnosis

These compounds are also utilized in imaging applications, particularly in the diagnosis of cancer cells. Their unique properties allow them to be used as contrast agents in medical imaging techniques .

Energy Sector Applications

Porphyrins are known for their excellent photochemical performance, which makes them suitable for use in the energy sector. They are used in materials for batteries and capacitors due to their ability to facilitate energy transfer and storage .

Catalysis

The catalytic properties of porphyrin derivatives make them valuable in chemical reactions. They are used as catalysts in various synthetic processes due to their ability to accelerate reaction rates .

Optoelectronic Properties

Porphyrin derivatives exhibit optoelectronic properties, which are harnessed in the development of biological models, solar cells, and other optoelectronic devices .

Synthesis and Functionalization

Research into the synthesis and functionalization of porphyrin-based compounds is ongoing, with applications across several fields including medicinal chemistry and materials science .

作用机制

Target of Action

The primary target of the compound 3-[7,12,17-Tris(2-carboxyethyl)-18-(carboxymethyl)-3,8,13-trimethyl-21,24-dihydroporphyrin-2-yl]propanoic acid;dihydrochloride is disulfide bonds within and between proteins . These bonds play a crucial role in maintaining the three-dimensional structure of proteins, which is essential for their function.

Mode of Action

The compound 3-[7,12,17-Tris(2-carboxyethyl)-18-(carboxymethyl)-3,8,13-trimethyl-21,24-dihydroporphyrin-2-yl]propanoic acid;dihydrochloride acts as a reducing agent . It interacts with its targets, the disulfide bonds, by breaking them down into cysteine residues . This results in changes in the structure of the proteins, which can affect their function.

Biochemical Pathways

The action of 3-[7,12,17-Tris(2-carboxyethyl)-18-(carboxymethyl)-3,8,13-trimethyl-21,24-dihydroporphyrin-2-yl]propanoic acid;dihydrochloride affects the biochemical pathways involving proteins with disulfide bonds . The downstream effects can vary widely depending on the specific proteins and pathways involved.

Pharmacokinetics

It is known to be soluble in water , which can impact its bioavailability.

Result of Action

The molecular and cellular effects of the action of 3-[7,12,17-Tris(2-carboxyethyl)-18-(carboxymethyl)-3,8,13-trimethyl-21,24-dihydroporphyrin-2-yl]propanoic acid;dihydrochloride depend on the specific proteins that are targeted. By reducing disulfide bonds and thus altering protein structure, it can potentially affect a wide range of cellular processes .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 3-[7,12,17-Tris(2-carboxyethyl)-18-(carboxymethyl)-3,8,13-trimethyl-21,24-dihydroporphyrin-2-yl]propanoic acid;dihydrochloride. For example, it is more resistant to oxidation in air compared to other reducing agents . Additionally, it is stable in neutral pH, which can also affect its action and efficacy .

属性

IUPAC Name |

3-[7,12,17-tris(2-carboxyethyl)-18-(carboxymethyl)-3,8,13-trimethyl-21,24-dihydroporphyrin-2-yl]propanoic acid;dihydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C37H38N4O10.2ClH/c1-17-20(4-8-33(42)43)28-14-26-19(3)22(6-10-35(46)47)30(40-26)16-32-24(12-37(50)51)23(7-11-36(48)49)31(41-32)15-27-18(2)21(5-9-34(44)45)29(39-27)13-25(17)38-28;;/h13-16,40-41H,4-12H2,1-3H3,(H,42,43)(H,44,45)(H,46,47)(H,48,49)(H,50,51);2*1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MITJCELJENZKDU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=CC3=C(C(=C(N3)C=C4C(=C(C(=N4)C=C5C(=C(C(=N5)C=C1N2)CCC(=O)O)C)CCC(=O)O)C)CCC(=O)O)CC(=O)O)CCC(=O)O.Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C37H40Cl2N4O10 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

771.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[7,12,17-Tris(2-carboxyethyl)-18-(carboxymethyl)-3,8,13-trimethyl-21,24-dihydroporphyrin-2-yl]propanoic acid;dihydrochloride | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-{[(2-nitrophenyl)amino]carbonyl}glycine](/img/structure/B1425232.png)

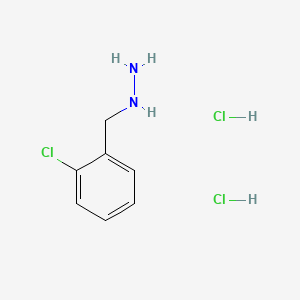

![(2-[4-(Methylthio)phenoxy]ethyl)amine hydrochloride](/img/structure/B1425234.png)

![6-methoxy-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde](/img/structure/B1425243.png)